Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate
Description
Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromoanilino group, an ethoxy group, and a quinoline carboxylate moiety
Properties
IUPAC Name |
methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJLFZOJYBIXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and eco-friendly solvents. For example, the use of palladium-catalyzed amination reactions has been reported to be effective in synthesizing similar compounds . The choice of solvent, such as 2-methyltetrahydrofuran (2-MeTHF), can also play a crucial role in optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromoanilino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the bromoanilino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as ammonia or primary amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aniline derivatives .
Scientific Research Applications
Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromoanilino group can participate in hydrogen bonding and other non-covalent interactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler compound with similar reactivity but lacking the quinoline and ethoxy groups.
Ethyl (4-bromoanilino)(oxo)acetate: Shares the bromoanilino group but differs in the rest of the structure.
Uniqueness
The presence of the quinoline moiety, in particular, distinguishes it from simpler analogs and enhances its utility in various research fields .
Biological Activity
Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone substituted with a bromophenyl group and an ethoxy group, which is critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
This compound exhibits several biological activities primarily through its interaction with various enzymatic pathways. It has been shown to act as an inhibitor of cholinesterase, which is significant for neurodegenerative diseases such as Alzheimer's. Additionally, it has demonstrated potential as an anti-tubercular agent.
Antimicrobial Activity
Research indicates that derivatives of this compound possess notable antimicrobial properties. In vitro studies have reported:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : Significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
Neuroprotective Effects
The compound's ability to inhibit cholinesterase suggests a potential role in treating neurodegenerative disorders. Studies have indicated that it may enhance cognitive function by increasing acetylcholine levels in the brain, thus providing neuroprotective benefits .
Anti-tubercular Activity
In addition to its neuroprotective effects, this compound has shown promise in combating tuberculosis through its action on bacterial metabolism and cell wall synthesis. Its efficacy in inhibiting the growth of Mycobacterium tuberculosis has been documented, making it a candidate for further development in anti-tubercular therapies .
Study 1: Cholinesterase Inhibition
A study focusing on the cholinesterase inhibitory activity of various quinoline derivatives highlighted this compound as one of the most effective compounds tested. The results indicated a significant reduction in enzyme activity at low concentrations, supporting its potential use in Alzheimer's treatment .
Study 2: Antimicrobial Efficacy
In another investigation, the compound was evaluated alongside other derivatives for antimicrobial efficacy. The findings revealed that it not only inhibited bacterial growth effectively but also reduced biofilm formation significantly, which is crucial for treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
